molecular formula C24H21N3O5S B11575492 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575492
M. Wt: 463.5 g/mol
InChI Key: KGQYVUBRLYLUMK-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, including 3,4-diethoxybenzaldehyde and 5-methyl-1,3,4-thiadiazole.

    Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form the chromeno[2,3-c]pyrrole core structure.

    Final Steps:

Chemical Reactions Analysis

1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may have applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells, leading to changes in cellular function.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3,4-dimethoxyphenyl)-4,4-dimethyl-1-penten-3-one and other chromeno[2,3-c]pyrrole derivatives share structural similarities.

    Uniqueness: The presence of the 3,4-diethoxyphenyl and 5-methyl-1,3,4-thiadiazol-2-yl groups in the compound provides unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-4-30-17-11-10-14(12-18(17)31-5-2)20-19-21(28)15-8-6-7-9-16(15)32-22(19)23(29)27(20)24-26-25-13(3)33-24/h6-12,20H,4-5H2,1-3H3

InChI Key

KGQYVUBRLYLUMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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